molecular formula C6H10ClNO B6187458 1-chloro-3-isocyanato-3-methylbutane CAS No. 2648994-52-7

1-chloro-3-isocyanato-3-methylbutane

Cat. No.: B6187458
CAS No.: 2648994-52-7
M. Wt: 147.6
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Description

1-chloro-3-isocyanato-3-methylbutane is an organic compound with the molecular formula C6H10ClNO. It is a derivative of butane, where a chlorine atom and an isocyanate group are attached to the third carbon atom of the butane chain. This compound is used in various chemical syntheses and industrial applications due to its reactive isocyanate group.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-chloro-3-isocyanato-3-methylbutane can be synthesized through several methods. One common method involves the reaction of 3-chloro-3-methyl-1-butanol with phosgene (COCl2) in the presence of a base such as pyridine. The reaction proceeds as follows:

3-chloro-3-methyl-1-butanol+phosgeneThis compound+HCl+CO2\text{3-chloro-3-methyl-1-butanol} + \text{phosgene} \rightarrow \text{this compound} + \text{HCl} + \text{CO}_2 3-chloro-3-methyl-1-butanol+phosgene→this compound+HCl+CO2​

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale reactions using similar reagents and conditions. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

1-chloro-3-isocyanato-3-methylbutane undergoes various chemical reactions, including:

    Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles such as amines, alcohols, or thiols.

    Addition reactions: The isocyanate group can react with compounds containing active hydrogen atoms, such as amines and alcohols, to form ureas and urethanes, respectively.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used under mild conditions.

    Addition reactions: Amines (e.g., aniline) or alcohols (e.g., methanol) are commonly used, often in the presence of a catalyst or under heat to facilitate the reaction.

Major Products Formed

    Nucleophilic substitution: Products include azides, thiocyanates, and other substituted derivatives.

    Addition reactions: Products include ureas and urethanes, which are valuable intermediates in polymer chemistry and pharmaceuticals.

Scientific Research Applications

1-chloro-3-isocyanato-3-methylbutane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the preparation of isocyanate-containing compounds.

    Biology: Employed in the modification of biomolecules, such as proteins and peptides, through isocyanate chemistry.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of bioactive molecules.

    Industry: Utilized in the production of polymers, coatings, and adhesives due to its reactive isocyanate group.

Mechanism of Action

The mechanism of action of 1-chloro-3-isocyanato-3-methylbutane primarily involves its reactive isocyanate group. This group can form covalent bonds with nucleophiles, such as amines and alcohols, through addition reactions. The resulting products, such as ureas and urethanes, have diverse applications in materials science and pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

    1-chloro-3-methylbutane: Lacks the isocyanate group, making it less reactive in certain chemical reactions.

    3-isocyanato-3-methylbutane: Similar structure but without the chlorine atom, affecting its reactivity and applications.

    1-chloro-2-isocyanato-2-methylpropane: Different carbon chain structure, leading to variations in chemical behavior and uses.

Uniqueness

1-chloro-3-isocyanato-3-methylbutane is unique due to the presence of both chlorine and isocyanate groups on the same carbon atom. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile compound in synthetic chemistry and industrial applications.

Properties

CAS No.

2648994-52-7

Molecular Formula

C6H10ClNO

Molecular Weight

147.6

Purity

95

Origin of Product

United States

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